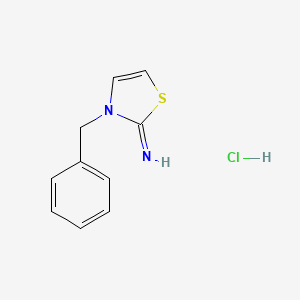

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-benzyl-1,3-thiazol-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPICKBYJNSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CSC2=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of the One-Pot Synthesis Approach

The preparation of 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride utilizes a one-pot, four-step reaction sequence starting from α-active methylene ketones, specifically acetylacetone as a model substrate. The process involves:

- Step 1: Bromination of the α-active methylene ketone using N-bromosuccinimide (NBS) in the presence of a radical initiator (benzoyl peroxide) in ethanol at room temperature.

- Step 2: Nucleophilic substitution of the bromide intermediate with potassium thiocyanate to form a thiocyanate derivative.

- Step 3: Addition of benzylamine, which condenses with the thiocyanate intermediate to form a cyclized thiazolidin-2-ylidene intermediate.

- Step 4: Isolation and crystallization of the product, which can be further processed to yield the hydrochloride salt.

This method is efficient, avoids the need for extraction and chromatography, and yields high-purity products suitable for further characterization.

Detailed Reaction Procedure

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Acetylacetone (0.05 mol), N-bromosuccinimide (0.055 mol), benzoyl peroxide (0.05 g), ethanol (15 mL), stirred 30 min at room temperature | Radical bromination of acetylacetone to generate 3-bromoacetylacetone intermediate (not isolated) | Formation of α-bromo ketone intermediate |

| 2 | Potassium thiocyanate (0.05 mol), continued stirring 1 h | Nucleophilic substitution of bromide by thiocyanate group forming 3-thiocyanatoacetylacetone (not isolated) | Formation of thiocyanate intermediate |

| 3 | Benzylamine (0.05 mol), added portion-wise, stirred 2 h | Condensation and cyclization to form N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide (compound 2) | Isolated as white crystals, 95% yield, m.p. 144–146 °C |

| 4 | Reflux compound 2 in anhydrous DMF for 2 h, then precipitate | Dehydration to form N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)acetamide (compound 3) | Yield 66%, m.p. 118–119 °C |

Mechanistic Insights

- The initial bromination is a free-radical reaction facilitated by benzoyl peroxide.

- The bromide intermediate undergoes nucleophilic substitution by thiocyanate ion, introducing the SCN group.

- Benzylamine addition promotes cyclization via nucleophilic attack on the carbonyl group adjacent to the thiocyanate, forming a thiazolidine ring.

- The isolated compound 2 contains a hydroxy group, which upon reflux in DMF undergoes dehydration to form the unsaturated thiazole ring in compound 3.

- The hydrochloride salt of the 3-benzyl-2,3-dihydro-1,3-thiazol-2-imine can be obtained by neutralization of the free base with hydrochloric acid.

The mechanism was confirmed by spectroscopic data (1H-NMR, 13C-NMR, EI-MS), elemental analysis, and X-ray crystallography, providing a robust structural elucidation of the intermediates and final products.

Representative Spectroscopic Data for Key Intermediate (Compound 2)

| Spectroscopic Method | Data Summary |

|---|---|

| 1H-NMR (DMSO-d6) | 1.39 ppm (br s, 3H, CH3-C4), 2.02 ppm (s, 3H, CH3C=O), 3.13 & 3.27 ppm (d, 2H, HCH), 4.52 & 4.94 ppm (d, 2H, HCH-Ph), 6.62 ppm (br s, 1H, OH), 7.03–7.53 ppm (m, 5H, aromatic H) |

| 13C-NMR (DMSO-d6) | 25.86, 27.41, 39.77, 46.05, 90.76, 126.82, 127.27, 128.23, 138.31, 169.56 (C=N), 181.29 (C=O) |

| EI-MS | m/z = 245 (base peak), 264 (M+ peak) |

| Elemental Analysis | C13H16N2O2S; calculated C 59.07%, H 6.10%, N 10.60%; found C 59.30%, H 6.16%, N 10.91% |

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | One-pot bromination, thiocyanate substitution, amine condensation | Acetylacetone, NBS, KSCN, benzylamine, benzoyl peroxide | Room temp stirring, reflux in DMF for dehydration | 66–95 | No chromatography required; high purity |

| 2 | Extended stirring time after benzylamine addition | Same as method 1 | Stirring extended to 5 hours | Comparable | Improved conversion |

| 3 | Reflux of intermediate in DMF for dehydration | Compound 2, anhydrous DMF | Reflux 2 h | 66 | Converts hydroxythiazolidine to thiazole |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or benzyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding sulfones or sulfoxides.

Reduction: Production of reduced thiazole derivatives.

Substitution: Introduction of various alkyl or benzyl groups at the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine Hydrochloride

The synthesis of thiazole derivatives, including 3-benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride, typically employs one-pot procedures that minimize the need for extensive purification steps. For example, a study demonstrated a one-pot synthesis involving the bromination of α-active methylene ketones followed by treatment with potassium thiocyanate and condensation with primary amines . This method allows for efficient production while maintaining high yields.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit notable anticancer activity. In particular, compounds similar to 3-benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride have been shown to inhibit HSET (KIFC1), a protein crucial for cancer cell survival under conditions of centrosome amplification. This inhibition leads to multipolar mitotic spindle formation and subsequent cell death in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A series of thiazole-integrated compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that specific functional groups enhance antimicrobial efficacy .

Anticonvulsant Effects

In addition to anticancer and antimicrobial activities, thiazole derivatives have been investigated for anticonvulsant properties. Certain analogues exhibited protective effects in animal models against seizures, indicating their potential use in treating epilepsy .

Case Studies and Research Findings

Wirkmechanismus

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is structurally similar to other thiazole derivatives, such as pramipexole and riluzole. These compounds share the thiazole ring but differ in their substituents and functional groups. The uniqueness of 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride lies in its benzyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Core : 2,3-dihydro-1,3-thiazol-2-imine, a five-membered ring containing sulfur and nitrogen.

- Substituent : Benzyl group (C₆H₅CH₂) at the 3-position of the thiazole ring.

- Counterion : Hydrochloride (HCl), improving stability and solubility.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride with structurally related thiazol-imine derivatives:

Key Observations :

- Aromatic vs. Alkyl Substituents : The benzyl group in the target compound balances lipophilicity and steric bulk, whereas naphthyl (larger) or methyl (smaller) substituents alter solubility and binding affinity .

- Electron-Deficient Groups : Fluorine substitution (e.g., 2-fluorobenzyl) may enhance metabolic stability and receptor selectivity compared to unsubstituted benzyl .

- Counterion Effects : Hydrochloride salts generally exhibit better aqueous solubility than iodides, which is critical for bioavailability .

Biologische Aktivität

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can be achieved through various methods involving the condensation of thiourea derivatives with carbonyl compounds. A notable method includes a one-pot four-step procedure that simplifies the synthesis process without requiring extensive purification techniques. The general reaction involves bromination of α-active methylene ketones followed by treatment with potassium thiocyanate and condensation with primary amines such as benzylamine .

Biological Activity

The biological activity of 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has been explored in several studies focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial potency against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine showed minimum inhibitory concentration (MIC) values ranging from 0.0033 to 0.046 μg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis . This suggests that the compound may possess strong antimicrobial properties.

Anticancer Activity

In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, certain thiazole compounds have shown promising results in inhibiting topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly enhance cytotoxicity against cancer cell lines such as Jurkat and HT-29 .

Anticonvulsant Activity

Some thiazole-bearing compounds have demonstrated anticonvulsant effects with median effective doses significantly lower than standard medications like ethosuximide. This activity is attributed to specific structural features within the thiazole ring that enhance interaction with neuronal targets .

The mechanism through which 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride exerts its biological effects is likely multifaceted:

- Antimicrobial Action : The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : Its anticancer activity may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : Potential neuroprotective properties could arise from its ability to modulate neurotransmitter release or receptor activity in neuronal tissues .

Case Studies

Several studies have documented the efficacy of thiazole derivatives similar to 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride:

- Antibacterial Study : A study evaluated the antibacterial activity of various thiazole derivatives against resistant strains of bacteria. The results indicated that certain modifications on the thiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assessment : In another study focusing on anticancer properties, thiazole derivatives were tested against multiple cancer cell lines. Results showed that specific compounds exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride?

- Methodology :

- Step 1 : Optimize precursor selection (e.g., benzylamine derivatives and thiazole intermediates) under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .

- Step 2 : Purify intermediates using column chromatography with a polar/non-polar solvent gradient (e.g., ethyl acetate/hexane) to remove unreacted precursors .

- Step 3 : Finalize the hydrochloride salt formation via HCl gas bubbling in anhydrous ether, followed by vacuum drying .

- Key Data :

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 60–80°C | In-line FTIR monitoring |

| Purification Solvent | Ethyl acetate/hexane (3:7) | TLC (Rf = 0.45) |

Q. What analytical techniques are essential for characterizing structural purity and stability?

- Approach :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and thiazole ring (δ 160–170 ppm for C=N) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to verify purity >98% .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 237.1) .

Q. How can preliminary biological activity be assessed for this compound?

- Experimental Design :

- Binding Assays : Screen against kinase or protease targets using fluorescence polarization (FP) assays. A ≥50% inhibition at 10 µM indicates potential activity .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Strategy :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in thiazole ring formation .

- Reaction Path Search : Apply the AFIR method to identify low-energy pathways for multi-step syntheses .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Analytical Framework :

- Statistical Meta-Analysis : Aggregate data from independent studies (e.g., IC values) using a random-effects model to account for variability in assay conditions .

- Dose-Response Validation : Re-test disputed activity ranges with standardized protocols (e.g., fixed cell lines and serum-free media) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

- Methodology :

- Co-solvent Systems : Test combinations of PEG-400 and cyclodextrins in PBS (pH 7.4) to improve aqueous solubility (>5 mg/mL) .

- Prodrug Design : Modify the imine group with acetyl-protected amines to increase membrane permeability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized protein targets .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to identify critical binding residues .

Data Contradiction and Optimization Example

Issue : Discrepancies in reported IC values (e.g., 12 µM vs. 45 µM in HeLa cells).

Resolution Steps :

Replicate assays using identical cell passage numbers and serum concentrations .

Validate compound stability in culture media via HPLC at 0, 24, and 48 hours .

Apply multivariate analysis to identify confounding variables (e.g., DMSO concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.